Aflatoxin Q1

Description

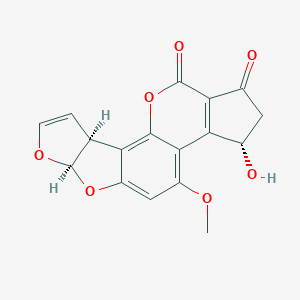

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

14-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O7/c1-21-9-5-10-11(6-2-3-22-17(6)23-10)15-14(9)12-7(18)4-8(19)13(12)16(20)24-15/h2-3,5-7,17-18H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYNOTJLCULOEIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C3=C(C(=O)CC3O)C(=O)OC2=C4C5C=COC5OC4=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aflatoxin Q1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030753 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

55058-52-1, 52819-96-2 | |

| Record name | Cyclopenta(c)furo(3',2':4,5)furo(2,3-h)(1)benzopyran-1,11-dione, 2,3,6a,9a-tetrahydro-3-hydroxy-4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055058521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aflatoxin Q1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030753 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

265 °C | |

| Record name | Aflatoxin Q1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030753 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Metabolic Pathways and Enzymatic Biotransformation of Aflatoxin Q1

Aflatoxin Q1 as a Monohydroxylated Derivative of Aflatoxin B1

This compound is a monohydroxylated derivative of Aflatoxin B1, meaning it is formed by the addition of a hydroxyl group to the parent aflatoxin molecule. nih.govresearchgate.net This structural modification significantly alters the biological activity of the toxin.

Formation of this compound from Aflatoxin B1 Hydroxylation

The formation of this compound occurs through the hydroxylation of Aflatoxin B1. nih.gov This biochemical reaction is a phase I metabolic process primarily occurring in the liver. nih.govnih.gov The hydroxylation process introduces a polar hydroxyl group, which increases the water solubility of the aflatoxin metabolite, facilitating its excretion from the body. researchgate.net

Role of this compound as a Detoxification Metabolite in Metabolic Pathways

This compound is widely regarded as a detoxification metabolite of Aflatoxin B1. nih.govacs.org Its formation represents a crucial detoxification pathway because AFQ1 is significantly less toxic and mutagenic than its parent compound, AFB1. nih.govmdpi.com Studies have shown that this compound is approximately 18 times less toxic than Aflatoxin B1. nih.gov The conversion of the highly potent carcinogen AFB1 into the less harmful AFQ1 is a key protective mechanism in organisms exposed to this mycotoxin. acs.org The detoxification process involves enzymatic reactions that transform AFB1 into various metabolites, with AFQ1 being a major product. nih.gov

Cytochrome P450 Enzyme Systems in this compound Formation

The biotransformation of Aflatoxin B1 to this compound is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov These enzymes are central to the metabolism of a wide range of xenobiotics, including toxins and drugs.

Specific Cytochrome P450 Isoforms Involved in Aflatoxin B1 to this compound Conversion

Several specific cytochrome P450 isoforms have been identified as key players in the hydroxylation of Aflatoxin B1 to this compound. The expression and activity of these enzymes can vary among individuals and species, influencing susceptibility to aflatoxin-induced toxicity.

In humans, CYP3A4 is the principal enzyme responsible for the conversion of Aflatoxin B1 to this compound. acs.orgreactome.orgjmb.or.kr This isoform is highly expressed in the human liver and plays a dominant role in the metabolism of numerous foreign compounds. acs.org The formation of AFQ1 by CYP3A4 is a significant detoxification pathway, as it diverts AFB1 from the more dangerous bioactivation pathway that leads to the formation of the highly reactive and carcinogenic AFB1-8,9-epoxide. acs.orgnih.gov The kinetics of CYP3A4-mediated AFQ1 formation have been shown to be sigmoidal, suggesting the involvement of multiple substrate binding sites. nih.gov

While CYP3A4 is the primary catalyst, other cytochrome P450 isoforms also contribute to the formation of this compound. CYP3A5, another member of the CYP3A subfamily, is also involved in the production of AFQ1. reactome.org However, its contribution is generally considered secondary to that of CYP3A4. acs.org

In contrast, CYP1A2 is primarily involved in the formation of other AFB1 metabolites, such as Aflatoxin M1 and the reactive AFB1-8,9-epoxide, and does not produce this compound. acs.orgnih.gov Therefore, the relative expression levels of CYP3A4 and CYP1A2 can significantly influence the balance between detoxification (formation of AFQ1) and bioactivation of Aflatoxin B1. mdpi.com

Table 1: Key Cytochrome P450 Isoforms in Aflatoxin B1 Metabolism

| Enzyme | Primary Metabolite(s) from Aflatoxin B1 | Role in this compound Formation |

|---|---|---|

| CYP3A4 | This compound, AFB1-8,9-epoxide | Major contributor |

| CYP3A5 | This compound, AFB1-8,9-epoxide | Contributor |

| CYP1A2 | Aflatoxin M1, AFB1-8,9-epoxide | No direct role |

Substrate Binding Orientations and Enzyme Specificity Research

The formation of this compound from Aflatoxin B1 is primarily a phase I metabolic reaction, catalyzed by cytochrome P450 (CYP450) enzymes, predominantly located in the liver. researchgate.netnih.gov Research has identified human CYP3A4 as the principal enzyme responsible for the hydroxylation of AFB1 at the C13 position to form AFQ1. researchgate.netnih.gov Human CYP1A2 is also capable of this conversion, but to a lesser extent. researchgate.netnih.gov

The kinetics of AFQ1 formation by these enzymes show notable differences. The reaction mediated by CYP1A2 generally follows Michaelis-Menten kinetics. nih.govnih.gov In contrast, CYP3A4-mediated formation of AFQ1 exhibits sigmoidal kinetics, which is consistent with substrate activation and suggests cooperative binding. nih.govnih.gov A Hill model analysis predicted that two substrate binding sites are involved in CYP3A4's catalysis of AFB1. nih.gov

Computational molecular docking studies have provided insights into the binding orientations of AFB1 within the active sites of these enzymes. The active site of CYP3A4 is known to be large and malleable, capable of accommodating more than one ligand molecule simultaneously. researchgate.netnih.gov This characteristic facilitates the observed cooperative binding. researchgate.netnih.gov Molecular dynamics simulations suggest that within the CYP3A4 active site, AFB1 can adopt different orientations. One binding mode positions the C8-C9 double bond of AFB1 near the heme iron, favoring the formation of the highly toxic AFB1-8,9-epoxide. researchgate.netnih.gov A different, side-on orientation facilitates the hydroxylation that produces the detoxification product, AFQ1. researchgate.netnih.gov The interplay between these binding modes is crucial in determining the ratio of toxic activation versus detoxification.

Studies comparing different CYP450 enzymes have shown that while both CYP1A2 and CYP3A4 can produce the toxic epoxide, CYP3A4 preferentially forms AFQ1. nih.gov This highlights the specificity of CYP3A4 in directing AFB1 towards a detoxification pathway. The binding pocket of the enzymes can change depending on the specific ligands present, influencing the conformation and interaction with AFB1. nih.gov For instance, π–π stacking and hydrogen bonds are key interactions that stabilize the aflatoxin molecule within the active site. nih.gov

| Enzyme | Primary Metabolite(s) from AFB1 | Kinetic Model | Key Research Finding |

| CYP3A4 | This compound (AFQ1), AFB1-exo-8,9-epoxide | Sigmoidal (Hill Equation) | Exhibits cooperative binding with two substrate sites, preferentially forming the detoxification metabolite AFQ1. nih.govnih.gov |

| CYP1A2 | Aflatoxin M1 (AFM1), AFB1-exo- and endo-epoxide | Michaelis-Menten | Dominates AFB1 metabolism at low, environmentally relevant substrate concentrations. nih.govnih.gov |

Influence of Enzyme Inducers and Inhibitors on this compound Metabolic Flux

The rate of this compound formation, or its metabolic flux, can be significantly altered by the presence of enzyme inducers and inhibitors. These compounds can modulate the expression or activity of CYP450 enzymes, thereby shifting the balance between AFB1 detoxification and activation pathways.

Enzyme Inducers: Compounds that induce the expression of CYP3A4 can increase the metabolic flux towards AFQ1.

Beta-naphthoflavone (B1666907) (BNF): In studies with chickens selected for aflatoxin resistance, pretreatment with BNF led to the recovery of small quantities of AFQ1 from microsomal incubations, suggesting an induction of the pathway. nih.gov

Efavirenz (EFV): This antiretroviral drug is an inducer of CYP3A4 and is expected to increase the formation of AFQ1 from AFB1. mdpi.com However, in vitro experiments with human liver microsomes showed that co-incubation of AFB1 with EFV led to a small reduction in AFQ1 formation, indicating a more complex interaction than simple induction. mdpi.com

Enzyme Inhibitors: Specific inhibitors are used experimentally to determine the contribution of individual CYP450 enzymes to AFQ1 formation. By blocking one enzyme, researchers can quantify the activity of others.

Ketoconazole: A selective inhibitor of CYP3A4. Its use in in vitro assays significantly reduces the formation of AFQ1, confirming CYP3A4's primary role in this metabolic pathway. researchgate.net Inhibition assays in human liver microsomes showed that about 45% of AFB1 metabolism is performed by CYP3A4/3A5 enzymes. researchgate.net

α-Naphthoflavone: A selective inhibitor of CYP1A2. researchgate.net Using this inhibitor allows for the isolation and measurement of CYP3A4's contribution to AFQ1 production. nih.gov Studies using furafylline, another specific CYP1A2 inhibitor, have been instrumental in dissecting the kinetic parameters of CYP3A4-mediated AFB1 metabolism. nih.gov

Tiamulin: This pleuromutilin (B8085454) antibiotic has been shown to be a strong inhibitor of CYP3A4 activity, which would consequently be expected to reduce the metabolic flux from AFB1 to AFQ1. nih.gov

| Compound | Type | Target Enzyme(s) | Effect on AFQ1 Metabolic Flux |

| Phenobarbital (B1680315) | Inducer | CYP450 enzymes | Increases overall AFB1 metabolism, potentially increasing AFQ1 formation. nih.govresearchgate.net |

| Beta-naphthoflavone | Inducer | CYP450 enzymes | Induced small amounts of AFQ1 formation in chicken liver microsomes. nih.gov |

| Efavirenz | Inducer | CYP3A4 | Expected to increase AFQ1 formation, though in vitro results show complexity. mdpi.commdpi.com |

| Ketoconazole | Inhibitor | CYP3A4 | Decreases AFQ1 formation. researchgate.net |

| α-Naphthoflavone | Inhibitor | CYP1A2 | Used experimentally to isolate and study CYP3A4-mediated AFQ1 formation. researchgate.net |

Further Biotransformation of this compound

Following its formation, this compound can undergo further metabolic processing, primarily through phase II conjugation reactions, which aim to increase its water solubility and facilitate its excretion from the body. Another observed biotransformation is epimerization.

Conjugation Reactions of this compound

Phase II metabolism generally involves the conjugation of metabolites with endogenous molecules like glucuronic acid or sulfate. mdpi.com This process is critical for the detoxification and elimination of aflatoxin metabolites.

Glucuronidation is a common pathway for detoxifying hydroxylated aflatoxin metabolites. The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid to the metabolite. wikipedia.org While this is a major detoxification pathway for many aflatoxin metabolites, direct evidence for the glucuronidation of AFQ1 is limited in the scientific literature.

Studies have identified the glucuronide conjugate of Aflatoxin P1 (AFP1), another hydroxylated metabolite of AFB1, as a major component in the bile of rats. researchgate.netnih.gov The formation of AFP1-glucuronide can be enhanced by pretreatment with enzyme inducers such as beta-naphthoflavone and 3-methylcholanthrene (B14862). mdpi.comnih.gov This demonstrates that UGT enzymes are active towards hydroxylated aflatoxins. However, a study in poultry failed to detect any UGT conjugation activity for other AFB1 metabolites like AFB1-8,9-dihydrodiol, indicating that this pathway is not universally active for all metabolites or in all species. nih.gov Although it is biochemically plausible that the hydroxyl group of AFQ1 could serve as a substrate for UGT enzymes, specific studies characterizing AFQ1-glucuronide formation and the UGT isoforms involved are not extensively documented.

Epimerization of this compound: Epi-Aflatoxin Q1 Formation

Recent research has identified the epimerization of this compound as a relevant biotransformation pathway. An epimer is a type of stereoisomer that differs in the configuration at only one stereocenter. Epi-aflatoxin Q1 is an epimer of AFQ1. nih.gov

A study investigating the enzymatic degradation of AFB1 by a laccase from the bacterium Bacillus subtilis identified both this compound and its epimer, epi-Aflatoxin Q1, as the main reaction products. In this study, AFQ1 was the predominant product formed after 72 hours, but a significant amount of epi-AFQ1 was also generated. This finding demonstrates that enzymatic processes can lead to the formation of this stereoisomer. Epi-AFQ1 is a crucial metabolite for studies on toxin biosynthesis and detoxification mechanisms. nih.gov

Formation of Aflatoxicol H1 from this compound

The biotransformation of this compound can lead to the formation of Aflatoxicol H1. The metabolic creation of Aflatoxicol H1 is dependent on two key enzyme systems: the microsomal hydroxylase and the cytoplasmic reductase systems. researchgate.netnih.gov While Aflatoxicol H1 is recognized as a metabolite of Aflatoxin B1, its specific pathway can also originate from this compound. researchgate.net The precise mechanism is understood to involve either the reduction of this compound or the hydroxylation of Aflatoxicol. researchgate.net This dual pathway highlights the complexity of aflatoxin metabolism within the liver. Both the microsomal and cytoplasmic enzymes are essential for this conversion to occur. nih.gov

In Vitro and In Vivo Metabolic Studies of this compound

Research Utilizing Liver Microsomal Fractions

Studies using liver microsomal fractions have been instrumental in understanding the metabolism of aflatoxins. The metabolism of Aflatoxin B1 to this compound in rat liver microsomes is significantly influenced by the cytochrome P-450 enzyme system. nih.gov Research has shown that pretreating rats with phenobarbital or certain polyhalogenated biphenyls, which act as phenobarbital-type inducers, preferentially enhances the conversion of Aflatoxin B1 to this compound. nih.gov In contrast, pretreatment with 3-methylcholanthrene or similar inducers increases the metabolism towards Aflatoxin M1. nih.gov

In human liver microsomes, the formation of this compound is a key detoxification pathway. nih.gov The reaction is primarily mediated by the CYP3A4 enzyme. Kinetic analyses in these microsomal systems have revealed that the formation of this compound does not follow standard Michaelis-Menten kinetics but rather exhibits a sigmoidal velocity plot, which is consistent with substrate activation kinetics. nih.gov

Biotransformation Studies in Post-Mitochondrial Homogenates

Investigations into the biotransformation of this compound have utilized post-mitochondrial fractions (S9) of the liver to simulate in vivo metabolism. A study using rat liver post-mitochondrial homogenates demonstrated a 10 to 25 percent turnover of this compound into five distinct metabolites. nih.gov The principal metabolite identified in this system was the β-D-glucuronide of this compound, indicating that conjugation with glucuronic acid is a major pathway for the detoxification and subsequent elimination of this compound. nih.gov

Comparative Metabolism Across Species (e.g., Rat, Monkey, Human Liver Microsomes)

The metabolic pathways for aflatoxins show considerable variation across different species, which influences their relative susceptibility. A comparative analysis of Aflatoxin B1 metabolism in primary hepatocytes from humans, rats, and mice revealed significant differences in the production of this compound. nih.govresearchgate.net

In human hepatocytes, this compound was identified as one of the main metabolites, alongside Aflatoxin M1 and Aflatoxicol. nih.govresearchgate.net Conversely, the metabolism in mouse hepatocytes favored the production of Aflatoxin P1. nih.govresearchgate.net Rat hepatocytes also produced this compound, but to a lesser extent than humans. nih.gov Studies using liver microsomes from monkeys, rats, and chickens also highlighted these species-specific differences in the conversion of Aflatoxin B1 to Aflatoxin M1 and this compound. nih.gov

Table 1: Comparative Production of this compound Across Species

| Species | Relative this compound Production | Primary Co-Metabolites | Source System |

|---|---|---|---|

| Human | High | Aflatoxin M1, Aflatoxicol | Primary Hepatocytes |

| Monkey | High | Aflatoxin M1 | Liver Microsomes |

| Rat | Moderate | Aflatoxin M1 | Primary Hepatocytes / Liver Microsomes |

| Mouse | Low | Aflatoxin P1 | Primary Hepatocytes |

| Chicken | Low | Aflatoxin M1 | Liver Microsomes |

Elucidation of Michaelis-Menten Kinetics for this compound Formation

The enzymatic kinetics of this compound formation from Aflatoxin B1 have been investigated to understand the efficiency and capacity of this detoxification pathway. The formation of this compound is catalyzed by the cytochrome P450 enzyme CYP3A4. nih.gov Detailed kinetic studies using human cDNA-expressed CYP3A4 have shown that this reaction does not conform to the classic Michaelis-Menten model. nih.gov

Instead, the formation of this compound exhibits sigmoidal kinetics, which is better described by the Hill equation. nih.govnih.gov This sigmoidal curve suggests a cooperative binding mechanism, where the binding of one substrate molecule to the enzyme influences the binding of subsequent molecules. nih.gov The Hill model predicted the involvement of two substrate binding sites in the CYP3A4-mediated catalysis of Aflatoxin B1. nih.gov

Table 2: Kinetic Parameters for this compound Formation by Human CYP3A4

| Kinetic Model | Parameter | Value |

|---|---|---|

| Hill Equation (Sigmoid Vmax Model) | Average Substrate Affinity (S50) | 140-180 µM |

| Vmax (AFQ1 formation) | ~10-fold greater than Vmax for AFBO formation | |

| Total Substrate Turnover (AFQ1 + AFBO) | 67 nmol/min/nmol CYP3A4 |

Mechanistic Investigations in Aflatoxin Q1 Toxicological Research

Genotoxicity Assessment of Aflatoxin Q1 and its Derivatives

The genotoxicity of aflatoxins is primarily linked to their metabolic activation into reactive epoxide intermediates that can form covalent bonds with DNA. nih.gov The assessment of this compound's genotoxic potential has been a key area of research to understand its lower carcinogenic risk compared to Aflatoxin B1.

Comparative Analysis of Genotoxic Potential with Aflatoxin B1

Extensive research has demonstrated that this compound is substantially less genotoxic than Aflatoxin B1. Studies have reported that AFQ1 is considerably less toxic and mutagenic than AFB1. researchgate.net This marked difference in potency is central to AFQ1's classification as a detoxification product. The structural change from AFB1 to AFQ1, specifically the addition of a hydroxyl group, significantly alters the molecule's biological activity, rendering it a less favorable substrate for the enzymes that initiate the toxification process.

Table 1: Comparative Mutagenic Potency of Aflatoxin Metabolites Relative to Aflatoxin B1

| Aflatoxin Metabolite | Relative Mutagenic Potency (Compared to Aflatoxin B1) |

|---|---|

| Aflatoxin B1 (AFB1) | Highest |

| This compound (AFQ1) | Significantly Lower |

| Aflatoxicol | Lower |

| Aflatoxin G1 | Lower |

| Aflatoxin M1 | Lower |

This table illustrates the general ranking of mutagenic potency among various aflatoxin metabolites based on findings from bacterial mutagenicity assays. nih.gov

Research on DNA Adduct Formation by this compound-Related Epoxides (e.g., this compound 8,9-Oxide)

The primary mechanism of genotoxicity for Aflatoxin B1 involves its metabolic conversion by cytochrome P450 enzymes to the highly reactive Aflatoxin B1 8,9-exo-epoxide. nih.govresearchgate.net This epoxide can covalently bind to the N7 position of guanine (B1146940) residues in DNA, forming bulky adducts such as AFB1-N7-Gua. nih.govnih.govresearchgate.net These adducts, if not repaired, can lead to mutations, notably G-to-T transversions, which are a hallmark of AFB1-induced carcinogenesis. nih.govcore.ac.uk

Mutagenicity Studies in Bacterial Auxotrophs

Mutagenicity studies using bacterial auxotrophs, such as the Ames test with Salmonella typhimurium strains TA98 and TA100, are standard methods for evaluating the mutagenic potential of chemical compounds. nih.govnih.gov These assays have been used to compare the mutagenic potency of various aflatoxin metabolites.

Table 2: Relative Mutagenic Activity of Aflatoxins in the Ames Test (Salmonella typhimurium)

| Compound | Relative Mutagenic Potency (with metabolic activation) |

|---|---|

| Aflatoxin B1 | +++++ |

| Aflatoxicol | ++++ |

| Aflatoxin G1 | +++ |

| Aflatoxin M1 | ++ |

| This compound | + |

This table provides a qualitative ranking of the mutagenic potency of aflatoxins and their metabolites when tested with metabolic activation. The data is synthesized from multiple studies. nih.gov

Interplay with Cellular Macromolecules Beyond DNA Adducts

While DNA is the primary target for the reactive Aflatoxin B1-8,9-epoxide, this electrophilic intermediate can also form adducts with other cellular macromolecules, including RNA and proteins. bond.edu.aunih.gov The binding of AFB1 to ribosomal RNA and proteins can disrupt cellular processes and contribute to its cytotoxicity. For instance, interactions with proteins can lead to enzyme inhibition and cellular dysfunction. bond.edu.au Studies have also investigated the binding of AFB1 to serum albumin, a major carrier protein in the blood. acs.org

Given that this compound is a poor substrate for epoxidation, its potential to form adducts with these other macromolecules is also drastically reduced compared to AFB1. The formation of AFQ1 itself is a pathway that diverts AFB1 away from being activated into the reactive epoxide that damages DNA, RNA, and proteins. mdpi.com Therefore, the interplay of AFQ1 with cellular macromolecules is minimal and primarily relates to its role as a readily excretable, detoxified metabolite rather than as a toxicant.

Molecular Level Interactions in Detoxification Pathways

The biotransformation of Aflatoxin B1 can lead to either toxification (epoxidation) or detoxification. The formation of this compound is a major detoxification pathway. mdpi.comresearchgate.net This process is catalyzed by specific cytochrome P450 isoforms, such as CYP3A4, in the liver. mdpi.com The hydroxylation of AFB1 to AFQ1 increases the molecule's polarity, which is a critical step in preparing it for excretion.

Advanced Analytical Methodologies for Aflatoxin Q1 Research

Sample Preparation Techniques for Aflatoxin Q1 Analysis

The accurate determination of this compound (AFQ1) in various matrices necessitates robust sample preparation techniques to isolate and concentrate the analyte while minimizing interferences. chromatographyonline.com The choice of method is critical for achieving the sensitivity and accuracy required for trace-level detection. chromatographyonline.com Common strategies employed for aflatoxins, which are adaptable for AFQ1, include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and immunoaffinity column (IAC) cleanup. nih.govresearchgate.net

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-liquid extraction is a foundational technique for mycotoxin analysis, relying on the differential solubility of the target analyte between two immiscible liquid phases, typically an aqueous or polar organic phase and a non-polar organic phase. frontiersin.org For aflatoxins, which are moderately polar, solvent mixtures containing water and polar organic solvents like acetonitrile (B52724), methanol (B129727), or acetone (B3395972) are commonly used for the initial extraction from the sample matrix. researchgate.net

The process generally involves homogenizing the sample with a suitable extraction solvent, followed by partitioning to separate the AFQ1-containing extract from matrix components like lipids and proteins. frontiersin.org A procedure known as liquid-liquid extraction with low-temperature purification (LLE-LTP) has been utilized for other aflatoxins in complex matrices like milk. unb.br This method involves an extraction with a solvent mixture (e.g., acetonitrile and ethyl acetate) followed by freezing, which helps to precipitate out interfering substances, allowing the purified liquid supernatant to be collected for analysis. unb.br While simple and inexpensive, LLE may not always yield a sufficiently clean extract, sometimes requiring additional purification steps. frontiersin.org

Table 1: Common Solvent Systems Used in LLE for Aflatoxin Extraction

| Solvent Combination | Target Matrix Example | Reference |

|---|---|---|

| Acetonitrile/Water (9:1, v/v) | Corn, Tree Nuts | nih.gov |

| Methanol/Water (80:20 or 70:30) | Nut Products | mdpi.com |

Solid-Phase Extraction (SPE) Techniques

Solid-phase extraction is a widely adopted cleanup technique that has largely replaced LLE for many applications due to its efficiency and reduced solvent consumption. mdpi.com SPE separates analytes from a liquid sample by passing it through a cartridge containing a solid adsorbent (the stationary phase). mdpi.com Interferences can be washed away while the analyte of interest is retained, after which it can be eluted with a small volume of a different solvent. sigmaaldrich.com

For aflatoxin analysis, common SPE stationary phases include silica (B1680970) gel, Florisil® (a magnesia-silica gel), and C18 (octadecyl-bonded silica). mdpi.comwindows.net Given that AFQ1 is a hydroxylated, more polar metabolite of Aflatoxin B1, reversed-phase sorbents like C18 are particularly suitable. The choice of SPE sorbent and elution solvents is critical for achieving high recovery rates. For instance, a two-stage SPE procedure using Florisil® and silica cartridges has been shown to effectively remove contaminants from complex matrices like peanut butter while maintaining high recoveries for aflatoxins. windows.net

Table 2: Example of SPE Sorbent Performance for Aflatoxin Cleanup

| SPE Product/Sorbent | Analyte | Recovery Rate (%) | Relative Standard Deviation (RSD) (%) |

|---|---|---|---|

| Supel Tox AflaZea | Aflatoxin G2 | 92% | 7% |

| Supel Tox AflaZea | Aflatoxin G1 | 107% | 2% |

| Supel Tox AflaZea | Aflatoxin B2 | 93% | 2% |

| Supel Tox AflaZea | Aflatoxin B1 | 102% | 1% |

Data derived from a study on spiked peanut paste extracts, demonstrating typical performance of a specialized SPE cartridge. sigmaaldrich.com

Immunoaffinity Column (IAC) Applications for this compound

Immunoaffinity columns represent the most selective and powerful cleanup method for aflatoxins. nih.gov These columns contain a gel matrix to which monoclonal antibodies with high specificity for the target aflatoxins are covalently bound. nih.govr-biopharm.com When a sample extract is passed through the column, the antibodies capture and bind the aflatoxin molecules. researchgate.net The rest of the matrix components are washed away, after which a solvent like methanol is used to denature the antibodies, releasing the highly purified aflatoxins for analysis. nih.gov

The high specificity of IACs results in exceptionally clean extracts, which enhances the reliability and sensitivity of subsequent chromatographic analysis. mdpi.com Commercial IACs are widely available for the regulated aflatoxins (B1, B2, G1, and G2). alibaba.comromerlabs.com While an IAC specifically designed for AFQ1 would require the development of a dedicated monoclonal antibody, the principle remains a benchmark for cleanup. Research has demonstrated the development of IACs with specific binding capacities; for example, one study reported a prepared column with a binding capacity of 200 ng for Aflatoxin B1. nih.gov The use of IACs is established in official methods for aflatoxin determination in various food products. mdpi.com

Chromatographic Separation and Detection Technologies

Following sample preparation, chromatographic techniques are employed to separate this compound from other co-extracted compounds and to perform accurate quantification.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD)

High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD) is the most common analytical technique for determining aflatoxin levels. nih.gov The method offers high sensitivity and selectivity. sciencepublishinggroup.com The separation is typically achieved on a reversed-phase column (e.g., C18) with a mobile phase consisting of a water, methanol, and acetonitrile mixture. scirp.org Aflatoxins B2 and G2 exhibit adequate native fluorescence for detection, but the fluorescence of Aflatoxin B1 and G1 is significantly weaker. waters.com Similarly, AFQ1's native fluorescence can be enhanced to improve detection limits. researchgate.net

Post-Column Derivatization Techniques for this compound Fluorimetric Enhancement

To overcome the issue of poor native fluorescence for certain aflatoxins, post-column derivatization (PCD) is employed. sciencepublishinggroup.com This process involves reacting the aflatoxins with a reagent after they elute from the HPLC column but before they enter the fluorescence detector, which converts them into highly fluorescent products. waters.com Common PCD methods include bromination using a Kobra® Cell or photochemical derivatization (PHRED) by UV irradiation. waters.combipm.org

A specific study on the fluorimetric detection of this compound demonstrated the use of a novel post-column reagent: heptakis-di-O-methyl-β-cyclodextrin. researchgate.net This research found that an aqueous solution of this cyclodextrin (B1172386) derivative significantly enhanced the fluorescence signal of AFQ1. The method was shown to be effective for the simultaneous determination of AFQ1, AFP1, and AFB1 in human urine. researchgate.net The fluorescence enhancement for AFQ1 was 37-fold, which is substantially higher than the enhancement observed for other metabolites, highlighting its utility for AFQ1 analysis. researchgate.net

Table 3: Detection Limits for Aflatoxins using HPLC with Cyclodextrin-Enhanced Fluorescence

| Analyte | Fluorescence Enhancement Factor | Detection Limit (S/N = 3) |

|---|---|---|

| This compound (AFQ1) | 37-fold | 0.7 ng/ml |

| Aflatoxin P1 (AFP1) | ~2-fold | 0.5 ng/ml |

| Aflatoxin B1 (AFB1) | 27-fold | 0.3 ng/ml |

Data from a preliminary study using heptakis-di-O-methyl-β-cyclodextrin as a post-column HPLC reagent. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Comprehensive Metabolite Profiling

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the analysis of aflatoxins, including this compound (AFQ1). nih.gov Its high selectivity and sensitivity often allow for the detection and quantification of mycotoxins with minimal sample cleanup and without the need for derivatization. nih.gov This methodology is particularly suited for comprehensive metabolite profiling, as it can simultaneously identify and quantify parent toxins and their various metabolites in complex biological matrices. nih.gov

In the context of AFQ1 research, LC-MS/MS is invaluable for studying the metabolic fate of Aflatoxin B1 (AFB1). AFQ1 is a major monohydroxylated metabolite of AFB1, formed in the liver by cytochrome P450 enzymes. mdpi.comcu.edu.eg LC-MS/MS methods can accurately measure AFQ1 alongside other key metabolites like Aflatoxin M1 (AFM1) and DNA adducts in biological samples such as urine, providing critical data for dosimetry and exposure assessment studies. nih.gov

The typical workflow involves an extraction step, often using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by direct injection into the LC-MS/MS system. nih.gov The liquid chromatography component separates the different metabolites based on their physicochemical properties, while the tandem mass spectrometer provides definitive identification and quantification. The acquisition is commonly performed in the Multiple Reaction Monitoring (MRM) mode, which offers enhanced specificity by monitoring a specific precursor ion-to-product ion transition for each analyte. nih.govchromatographyonline.com

High-Resolution Mass Spectrometry for this compound and its Metabolites

The advent of High-Resolution Mass Spectrometry (HRMS), utilizing analyzers like Orbitrap and Time-of-Flight (TOF), has further advanced the capabilities of aflatoxin analysis. researchgate.net HRMS provides highly accurate mass measurements, which enables the confident identification of known metabolites like AFQ1 and the elucidation of structures for unknown or modified forms for which no commercial standards exist. researchgate.netresearchgate.net This is crucial for metabolomics studies aimed at discovering new biotransformation products of AFB1. researchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with HRMS (UHPLC-HRMS) offers rapid and robust analysis. nih.gov For instance, a UHPLC-Q-Orbitrap HRMS method has been developed for the simultaneous analysis of AFB1 and AFM1 in milk, achieving low limits of detection (LOD) and quantification (LOQ) in the parts-per-trillion range. unina.it Such methods are readily adaptable for the analysis of AFQ1. The high resolving power of the mass spectrometer (often 70,000 FWHM or higher) allows for the clear differentiation of analytes from matrix interferences. unina.it

Researchers have used UHPLC-HRMS to investigate the degradation pathways of aflatoxins under various conditions, identifying degradation products based on their accurate masses and fragmentation patterns. acs.org This capability is essential for understanding the stability of AFQ1 and for identifying potential new biomarkers of aflatoxin exposure. researchgate.net

| Analyte | Method | Matrix | LOD (µg/L or µg/kg) | LOQ (µg/L or µg/kg) | Recovery (%) | Reference |

|---|---|---|---|---|---|---|

| AFB1, AFM1 | UHPLC-Q-Orbitrap HRMS | Milk | 0.001 | 0.002 | 75-96 | unina.it |

| Aflatoxins (general) | LC-MS/MS | Maize | 0.02-0.1 | 0.06-0.3 | 71.3-108.7 | nih.gov |

| Aflatoxin N7-guanine, AFM1 | LC-ESI-MS/MS | Rat Urine | - | - | >87 (relative to internal standard) | nih.gov |

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) in this compound Research

Thin-Layer Chromatography (TLC) is a foundational and cost-effective planar chromatography technique that has long been used for the separation and semi-quantitative determination of aflatoxins. fao.orgals-journal.comscirp.org Its simplicity and low instrumental requirements make it a widely accessible screening tool, especially in laboratories with limited resources. frontiersin.orgnih.gov The method relies on the differential migration of aflatoxins through a stationary phase (typically silica gel) on a glass or aluminum plate, driven by a liquid mobile phase. fao.org Detection is based on the natural fluorescence of aflatoxins under ultraviolet (UV) light; for example, AFB1 and AFB2 fluoresce blue, while AFG1 and AFG2 fluoresce green. scispace.com Aflatoxins can be detected visually at levels of approximately 0.5 ng per spot. fao.org

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that utilizes plates with smaller and more uniform silica gel particles. frontiersin.org This results in significantly improved resolution, higher sensitivity, and better accuracy in quantification. mdpi.comnih.govscielo.br HPTLC has been successfully validated and applied for the analysis of aflatoxins in various commodities, including animal feed. mdpi.comijcmas.com For instance, a validated HPTLC method for AFB1 in feed demonstrated a limit of detection (LOD) of 0.5 ppb. ijcmas.com While many published methods focus on the primary aflatoxins (B1, B2, G1, G2), the chromatographic principles are directly applicable to the separation of their metabolites, including AFQ1, provided appropriate reference standards are used. The selection of the mobile phase, often a mixture like acetone and chloroform, is critical for achieving good separation of the different aflatoxin compounds. fao.orgijcmas.com

| Technique | Analyte | Matrix | Mobile Phase | LOD | Reference |

|---|---|---|---|---|---|

| HPTLC | AFB1 | Feed | Acetone:Chloroform (1:9) | 0.5 ppb | ijcmas.com |

| TLC (densitometry) | Aflatoxins | Red paprika, fish, maize, wheat | Not specified | 0.5 µg/kg | frontiersin.org |

| TLC | Total Aflatoxins | Poultry feed, food grains | Acetonitrile:Dichloromethane (3:17) | <2.0 ng/g | nih.gov |

Spectroscopic Analytical Approaches

Laser-Induced Fluorescence (LIF) for this compound Detection

Laser-Induced Fluorescence (LIF) is a highly sensitive spectroscopic technique used for the detection of fluorescent compounds like aflatoxins. edinst.com The method involves exciting the sample with a high-intensity laser beam at a specific wavelength, causing the analyte molecules to fluoresce. edinst.comresearchgate.net The emitted fluorescence is then collected and measured by a detector. edinst.com

LIF is particularly suitable for detecting analytes at very low concentrations, making it an excellent screening tool for aflatoxins. researchgate.netresearchgate.net Studies have reported its application for the detection of aflatoxins in plant materials, with the ability to detect target analytes at concentrations of 0.7 µg/kg. nih.gov The sensitivity for AFB1 and AFG1 can be as low as 0.1 µg/kg. frontiersin.orgnih.gov While most research has focused on the primary aflatoxins, the inherent fluorescence of AFQ1 makes LIF a potentially powerful tool for its detection as well. The main limitations of LIF are the high cost of the laser equipment and the potential need to label non-fluorescent molecules, although this is not necessary for aflatoxins. researchgate.net

UV Detection in Chromatographic Systems

Ultraviolet (UV) detection is a common feature in chromatographic systems like HPLC. It operates on the principle that many organic compounds, including aflatoxins, absorb light in the UV spectrum. frontiersin.org Aflatoxins exhibit a characteristic maximum absorption at around 360 nm. scispace.commdpi.com

While UV detection is a robust and widely available technique, its application in routine aflatoxin analysis is limited by its sensitivity. nih.gov For many applications, UV detection is not sufficiently sensitive to reach the low microgram-per-kilogram (µg/kg) or parts-per-billion (ppb) levels required by food safety regulations. frontiersin.org Fluorescence detection is generally preferred due to its higher sensitivity and selectivity for aflatoxins. scispace.com However, some studies have successfully used HPLC with UV detection for aflatoxin analysis in specific matrices like eggs and liver, achieving an LOD of 0.08 µg/kg for AFB1. frontiersin.orgnih.gov The effectiveness of UV detection can be improved through rigorous sample extraction and cleanup procedures that minimize matrix interferences. scispace.com

Biosensor and Immunoassay Development for this compound Detection

Biosensors and immunoassays represent a class of modern analytical tools that offer rapid, specific, and often portable detection of mycotoxins. frontiersin.orgemerald.com These methods are based on the highly specific binding interaction between a biological recognition element (e.g., antibody, aptamer) and the target analyte. mdpi.comresearchgate.net

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are among the most common methods developed for aflatoxin analysis. frontiersin.orgresearchgate.net A significant advancement in AFQ1-specific research was the development of polyclonal antibodies against AFQ1. nih.gov In one study, antibodies were produced in rabbits immunized with an AFQ1 conjugate. These antibodies were then used to develop both direct and indirect competitive ELISA formats for detecting AFQ1 in biological fluids like urine. nih.gov The direct ELISA was capable of detecting AFQ1 at concentrations as low as 2 ng/mL (2 ppb). nih.gov The indirect ELISA showed comparable sensitivity with good recovery rates for AFQ1 spiked into urine samples. nih.gov

Beyond traditional ELISA, various biosensor platforms are being explored, including optical, electrochemical, and piezoelectric sensors. emerald.comresearchgate.net Optical biosensors, such as those based on Surface Plasmon Resonance (SPR), have been used for the real-time monitoring of aflatoxins with high sensitivity. emerald.com Electrochemical immunosensors, which measure changes in electrical signals upon antibody-antigen binding, have also been developed for aflatoxin detection. emerald.com While much of the biosensor development has targeted AFB1, the successful production of AFQ1-specific antibodies provides the critical component needed to adapt these advanced platforms for the specific and sensitive detection of this compound. nih.govfrontiersin.org

| Technique | Analyte | Matrix | Detection Limit | Recovery (%) | Reference |

|---|---|---|---|---|---|

| Direct ELISA | AFQ1 | Urine | 2 ppb (ng/mL) | 46.3 - 73.0 | nih.gov |

| Indirect ELISA | AFQ1 | Urine | ~2 ppb (ng/mL) | 65.8 - 85.8 | nih.gov |

Enzyme-Linked Immunosorbent Assay (ELISA) Modifications for this compound

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely adopted immunochemical method that has been specifically adapted for the detection of AFQ1. researchgate.net The development of these assays relies on the production of specific antibodies that can recognize and bind to the AFQ1 molecule.

Research has demonstrated the successful production of antibodies against AFQ1 in rabbits. asm.orgnih.gov This was achieved by immunizing the animals with conjugates of either this compound-hemisuccinate (AFQ1-HS) or Aflatoxin B2a (AFQ2a) bound to a carrier protein, bovine serum albumin (BSA). asm.orgnih.gov The resulting antibodies enabled the development of both direct and indirect competitive ELISA formats for quantifying AFQ1 in biological fluids like urine. asm.orgnih.gov

In the direct competitive ELISA, a known amount of enzyme-labeled AFQ1 competes with the AFQ1 in the sample for binding to a limited number of antibody-coated wells. A study utilizing an AFQ2a-peroxidase conjugate and an AFQ2a antibody successfully detected AFQ1 concentrations as low as 2 nanograms per milliliter (ng/mL) in urine samples after a Sep-Pak cleanup procedure. asm.orgnih.gov

The indirect competitive ELISA involves coating the microtiter plate wells with an AFQ1-protein conjugate (e.g., AFQ2a-BSA). The AFQ1 in the sample then competes with the coated antigen for binding to a primary antibody. A secondary, enzyme-labeled antibody (e.g., goat anti-rabbit immunoglobulin G-peroxidase) is then used to detect the bound primary antibody. asm.orgnih.gov This format proved to be highly sensitive, requiring 50-fold less primary antibody than the direct method without compromising performance. asm.orgnih.gov Recovery rates for AFQ1 spiked into urine samples varied between the two formats, as detailed in the table below. asm.org

| ELISA Format | AFQ1 Concentration Range (spiked in urine) | Reported Recovery Rate | Reference |

|---|---|---|---|

| Direct Competitive ELISA | 2 - 40 ppb (ng/mL) | 46.3% - 73.0% | asm.org |

| Indirect Competitive ELISA | 2 - 40 ppb (ng/mL) | 65.8% - 85.8% | asm.org |

Aptamer-Based Assays and Molecular Beacons

Aptamers, which are short, single-stranded sequences of DNA or RNA, function as "chemical antibodies" selected for their ability to bind to specific targets with high affinity. nih.gov This characteristic makes them ideal recognition elements for developing biosensors, known as aptasensors, for various molecules, including mycotoxins. mdpi.com While research into aptamers specifically targeting AFQ1 is not as prevalent, the principles have been extensively applied to its parent compound, AFB1, and other aflatoxins, demonstrating the platform's high potential for AFQ1 detection. mdpi.comfrontiersin.org

A common strategy for aptasensors is the use of molecular beacons. A molecular beacon is an aptamer sequence modified with a fluorophore at one end and a quencher at the other. nih.gov In the absence of the target molecule, the beacon forms a hairpin structure that brings the fluorophore and quencher close together, suppressing the fluorescence signal. frontiersin.org When the target (e.g., an aflatoxin) is introduced, the aptamer preferentially binds to it, causing a conformational change that separates the fluorophore from the quencher and generates a measurable fluorescence signal. nih.govfrontiersin.org

These assays can be highly sensitive. For instance, a fluorescent aptasensor for Aflatoxin M1 (AFM1) in milk, based on a similar fluorescence resonance energy transfer (FRET) principle, achieved a limit of detection of 0.5 ng/mL. frontiersin.org Other aptasensors for AFB1 have reported even lower detection limits, showcasing the technology's capabilities. frontiersin.org The specificity of these assays is also a key advantage; an aptasensor for AFM1 showed high specificity for its target with no significant cross-reactivity with other mycotoxins like AFB1, AFB2, or Ochratoxin A. frontiersin.org

| Target Aflatoxin | Assay Principle | Matrix | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Aflatoxin M1 (AFM1) | Fluorescence Quenching (Aptamer/cDNA) | Milk | 0.5 ng/mL | frontiersin.org |

| Aflatoxin B1 (AFB1) | Fluorescent Aptasensor (Quantum Dots/Graphene Oxide) | - | 15.96 fg/mL | frontiersin.org |

| Aflatoxin B1 (AFB1) | Chemiluminescence Competitive Aptamer Sensor | Wheat | 0.09 ng/mL | mdpi.com |

Electrochemical and Optical Waveguide Light Mode Spectroscopy Applications

Electrochemical Sensors

Electrochemical biosensors represent another advanced analytical platform for mycotoxin detection, valued for their high sensitivity, specificity, and potential for miniaturization. magtech.com.cn These sensors translate the binding event between a recognition element and the target analyte into a measurable electrical signal (e.g., a change in current, potential, or impedance). While much of the research in this area has targeted AFB1, the developed sensor formats are readily adaptable for AFQ1.

Several types of electrochemical sensors have been fabricated for aflatoxins. Electrochemical immunosensors utilize antibodies immobilized on an electrode surface. mdpi.commdpi.com An impedance-based immunosensor for AFB1, for example, measured the change in electrical impedance at the electrode surface upon antibody-antigen binding, achieving a detection limit of 0.5 ng/mL in pistachio samples. mdpi.com Another approach involves molecularly imprinted polymers (MIPs). A sensitive sensor for AFB1 was created by forming a porous polymer film on an electrode with "imprints" of the AFB1 molecule, which allowed for selective rebinding and detection with a limit of 0.03 nmol/L. researchgate.net

| Sensor Type | Target Analyte | Detection Principle | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Impedance Immunosensor | Aflatoxin B1 | Electrochemical Impedance Spectroscopy | 0.5 ng/mL | mdpi.com |

| Molecularly Imprinted Polymer (MIP) Sensor | Aflatoxin B1 | Differential Pulse Voltammetry | 0.03 nmol/L | researchgate.net |

| Screen-Printed Electrode (SPE) Immunosensor | Aflatoxin B1 | Differential Pulse Voltammetry | 30 pg/mL | mdpi.com |

Optical Waveguide Lightmode Spectroscopy (OWLS)

Optical Waveguide Lightmode Spectroscopy (OWLS) is a highly sensitive, label-free optical technique used to monitor molecular interactions in real-time. optica.org The technique is based on measuring changes in the effective refractive index of a thin waveguide layer when molecules bind to its surface. optica.org A polarized laser light is coupled into the waveguide via a diffraction grating; the angle at which this coupling occurs is extremely sensitive to any mass change on the sensor surface. optica.org

OWLS has been successfully applied to develop immunosensors for mycotoxin analysis. jaas.ac.cn In a competitive immunoassay format for AFB1, a sensor chip was coated with an AFB1-BSA conjugate. jaas.ac.cn When a sample containing free AFB1 is introduced along with a specific antibody, the free AFB1 competes with the surface-bound AFB1 for antibody binding. This competition results in a change in the mass on the sensor surface, which is detected by the OWLS instrument. This method was used to analyze AFB1 content in sixty commercial spice paprika samples, and the results showed an excellent correlation (with regression coefficients greater than 0.94) when compared to both HPLC and ELISA methods. jaas.ac.cn This demonstrates that OWLS is a powerful and reliable platform with the potential for the rapid and quantitative determination of aflatoxins like AFQ1 in complex matrices. jaas.ac.cnnih.gov

Enzymatic and Microbial Degradation of Aflatoxins Leading to Aflatoxin Q1

Microbial Biotransformation and Detoxification Processes

Microbial detoxification of mycotoxins is considered a promising approach due to its high efficiency and specificity under mild conditions, which helps in preserving the nutritional quality of food products. nih.gov Various microorganisms, including bacteria and fungi, have been identified for their ability to degrade mycotoxins into less toxic substances. nih.govencyclopedia.pub The primary mechanisms involved are surface adsorption and biodegradation. nih.gov While adsorption is a reversible physical binding process, biodegradation results in a permanent transformation of the toxin's chemical structure, often leading to detoxification. nih.govmdpi.com

Laccases (EC 1.10.3.2) are multi-copper oxidases that have demonstrated significant potential in degrading AFB1. nih.gov These enzymes catalyze the oxidation of a wide range of substrates, including the transformation of AFB1. nih.gov Several studies have identified laccases from various microbial sources as being capable of converting AFB1 into its less toxic hydroxylated derivatives, Aflatoxin Q1 (AFQ1) and its stereoisomer, epi-Aflatoxin Q1. frontiersin.orgnih.govresearchgate.net

Fungal laccases, particularly from white-rot fungi like Trametes versicolor, Pleurotus pulmonarius, and Cerrena unicolor, have been shown to effectively degrade AFB1. nih.govnih.gov For instance, the laccase Lac2 from Pleurotus pulmonarius and Ery4 from Pleurotus eryngii can degrade AFB1, with the latter's degradation products being identified as AFQ1, epi-AFQ1, and Aflatoxin M1 (AFM1). nih.gov A new laccase from Cerrena unicolor 6884 was also found to catalyze the degradation of AFB1, with AFQ1 being the resulting product. nih.gov

Bacterial laccases have also emerged as effective biocatalysts for AFB1 detoxification. The CotA laccase, a spore coat protein from Bacillus species, is particularly noteworthy. nih.gov CotA laccase from Bacillus licheniformis has been identified as a novel aflatoxin oxidase that transforms AFB1 to AFQ1 and epi-AFQ1. nih.govnih.gov Similarly, the CotA laccase from Bacillus subtilis (BsCotA) can degrade AFB1 into the same less toxic metabolites. frontiersin.org A key advantage of some bacterial laccases, such as BsCotA, is their ability to degrade AFB1 without the need for chemical mediators, which are often required by fungal laccases to facilitate the reaction. frontiersin.org

The transformation of AFB1 by laccase involves hydroxylation, which reduces the toxicity of the parent compound. researchgate.net The formation of AFQ1 and epi-AFQ1 as the primary oxidation products has been confirmed through various analytical techniques, including mass spectrometry. frontiersin.orgfrontiersin.org

The spore coat protein CotA, a laccase from Bacillus subtilis, has been extensively studied for its ability to detoxify AFB1. frontiersin.org This enzyme can be produced recombinantly, and its expression can be optimized to enhance its activity. frontiersin.org Research has shown that recombinant CotA (rCotA) from Bacillus subtilis ZJ-2019-1 can completely degrade AFB1, with optimal activity observed at 70 °C and a pH of 7.0. mdpi.comnih.gov

The degradation of AFB1 by B. subtilis CotA results in the formation of AFQ1 and epi-AFQ1 as the initial oxidation products. frontiersin.org These products are significantly less toxic than the parent AFB1 molecule. frontiersin.org For example, the genotoxicity of the products formed after AFB1 degradation by BsCotA was found to be reduced by approximately 80 times compared to AFQ1. frontiersin.org

The efficiency of AFB1 degradation by CotA laccase can be influenced by various factors. While some CotA laccases can act directly on AFB1, the presence of redox mediators can significantly enhance the degradation efficiency for others. nih.govmdpi.com For instance, the degradation of AFB1 by BsCotA was markedly improved with the addition of methyl syringate, achieving 94.2% degradation. mdpi.com Similarly, natural redox mediators like acetosyringone and syringaldehyde have been shown to enhance the degradation of AFB1 by rCotA. mdpi.comnih.gov

| Enzyme Source | Degradation Rate of AFB1 | Optimal pH | Optimal Temperature | Mediator Requirement | Reference |

| Bacillus subtilis ZJ-2019-1 (rCotA) | 93.18% | 7.0 | 70 °C | Enhanced by mediators | mdpi.com |

| Bacillus subtilis (BsCotA) | 98.0% | Alkaline | - | Enhanced by methyl syringate | nih.gov |

| Bacillus licheniformis CFR1 | 94.7% | - | - | Not specified | nih.gov |

This table presents data on the degradation of Aflatoxin B1 by enzymes from different Bacillus species.

Lactic acid bacteria (LAB) are widely recognized for their role in food fermentation and as probiotics. nih.gov They have also been investigated for their ability to reduce mycotoxin contamination in food and feed. frontiersin.org The primary mechanism by which LAB interact with aflatoxins is through physical binding to their cell wall components, a process known as adsorption. nih.govasm.orgnih.gov This binding is often reversible and does not involve chemical modification of the toxin. nih.govasm.org

While the main interaction is adsorption, some studies suggest a potential for enzymatic degradation of aflatoxins by LAB, though this is less well-documented than the binding mechanism. mdpi.comnih.gov The ability of LAB to degrade aflatoxins appears to be strain-dependent. nih.gov However, the direct transformation of AFB1 to AFQ1 by lactic acid bacteria is not extensively reported in the reviewed literature. The focus of most research on LAB and aflatoxins remains on their capacity to remove the toxins from liquid media through surface binding. asm.orgnih.gov For instance, Lactobacillus rhamnosus strains GG and LC-705 have been shown to efficiently remove AFB1 from solutions through this binding mechanism. asm.org

Mechanistic Studies of Aflatoxin Degradation Involving this compound Formation

The enzymatic degradation of AFB1 to AFQ1 is an oxidative process. Laccases, being oxidoreductases, catalyze this transformation by introducing a hydroxyl group onto the AFB1 molecule. frontiersin.org The formation of AFQ1 and its epimer, epi-AFQ1, from AFB1 by CotA laccase has been confirmed through methods such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and nuclear magnetic resonance (NMR). frontiersin.org

The laccase-mediated degradation pathway targets the lactone and furan rings of the aflatoxin structure, which is crucial for reducing its toxicity. researchgate.net The hydroxylation occurs at the C-14 position of the AFB1 molecule, leading to the formation of the two isomers, AFQ1 and epi-AFQ1. researchgate.net This structural modification is key to the detoxification process, as the toxicity of aflatoxins is closely linked to the double bond in the terminal furan ring. mdpi.com

Studies have shown that while AFQ1 and epi-AFQ1 are the initial stable oxidation products, they are not substrates for further degradation by the laccase enzyme. frontiersin.org However, these metabolites may undergo further decomposition in the buffer solution. frontiersin.org

Development of Biological Detoxification Strategies Utilizing this compound as a Less Toxic Product

The conversion of AFB1 to the less toxic AFQ1 is a cornerstone of developing biological detoxification strategies for contaminated food and feed. nih.gov The significant reduction in toxicity makes this biotransformation a desirable outcome. The use of microbial enzymes, particularly laccases, offers a green and sustainable approach to mitigate aflatoxin risks. nih.gov

Enzymatic detoxification holds several advantages over physical and chemical methods, including high specificity, mild reaction conditions, and no secondary pollution. frontiersin.org The development of robust and efficient enzyme preparations is a key focus. For example, immobilizing enzymes like CotA laccase onto carriers such as chitosan can improve their stability and reusability, making the detoxification process more economically viable. mdpi.comnih.gov An immobilized rCotA system has demonstrated higher degradation activity than the free enzyme and maintained over 40% activity after 12 reuse cycles. mdpi.comnih.gov

Furthermore, research into enhancing the catalytic efficiency of these enzymes through protein engineering, such as site-directed mutagenesis, is ongoing. A mutant of CotA-laccase from Bacillus licheniformis (Q441A) showed a 1.73-fold higher catalytic efficiency than the wild-type enzyme, indicating the potential for improving AFB1 degradation capabilities. nih.govfrontiersin.org These advancements pave the way for the practical application of enzymatic detoxification in the food and feed industries to ensure safety and quality.

Future Research Directions and Methodological Advances in Aflatoxin Q1 Studies

Development of Novel Analytical Platforms for Enhanced Sensitivity and Specificity

The accurate detection and quantification of aflatoxin metabolites are paramount for understanding exposure and metabolism. While traditional methods like high-performance liquid chromatography (HPLC) and enzyme-linked immunosorbent assays (ELISA) have been foundational, future research is geared towards developing novel analytical platforms with superior sensitivity, specificity, and portability. researchgate.netmdpi.commdpi.comresearchgate.net The focus is shifting from laboratory-centric techniques to rapid, on-site detection technologies.

Emerging platforms for aflatoxin analysis, which can be adapted and optimized for AFQ1, include advanced biosensors and nanomaterial-based assays. mdpi.com Electrochemical biosensors, for instance, offer high selectivity and simplicity, while optical biosensors provide exceptional monitoring capabilities for analytes at very low concentrations. emerald.com Aptamer-based sensors, which use single-stranded DNA or RNA molecules that bind to specific targets, are a promising alternative to antibody-based methods, circumventing limitations related to antibody availability and cost. emerald.com Furthermore, the integration of nanomaterials, such as gold nanoparticles and carbon nanotubes, into these platforms can significantly amplify detection signals, further lowering the limits of detection. mdpi.com

While many of these advanced methods have been developed with a primary focus on AFB1, their adaptation for AFQ1 is a critical next step. mdpi.comfrontiersin.org The development of highly specific recognition elements, such as monoclonal antibodies or aptamers exclusively for AFQ1, will be essential for creating assays that can accurately measure this metabolite in complex biological matrices without cross-reactivity from other aflatoxins. encyclopedia.pubnih.gov Such tailored platforms will enable more precise research into AFQ1's pharmacokinetics and its role as a biomarker of aflatoxin exposure. nih.gov

Table 1: Emerging Analytical Platforms for Aflatoxin Detection

| Platform Technology | Principle of Detection | Key Advantages for AFQ1 Research | Reference |

|---|---|---|---|

| Electrochemical Biosensors | Measures changes in electrical properties (e.g., current, potential) upon aptamer/antibody binding to AFQ1. | High sensitivity, rapid analysis, potential for miniaturization and portability. | researchgate.netemerald.com |

| Optical Biosensors (e.g., SPR) | Detects changes in optical phenomena (e.g., surface plasmon resonance, fluorescence) when AFQ1 interacts with a sensor surface. | Real-time and label-free detection, high specificity and sensitivity. | researchgate.netemerald.com |

| Aptamer-Based Assays (Aptasensors) | Utilizes specific binding of a nucleic acid aptamer to AFQ1, often inducing a measurable signal (e.g., fluorescence quenching). | High specificity, cost-effective production, stability, less reliance on animal-derived antibodies. | frontiersin.orgfrontiersin.org |

| Nanomaterial-Enhanced Assays | Incorporates nanomaterials (e.g., gold nanoparticles, quantum dots) to amplify the detection signal in immunoassays or biosensors. | Significantly improved sensitivity and lower detection limits. | mdpi.comemerald.com |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds by chromatography and identifies them by their mass-to-charge ratio. | High accuracy, high resolution, and suitability for complex sample matrices. | mdpi.com |

Elucidation of Remaining Unidentified Metabolic Pathways of Aflatoxin Q1

The established metabolic pathway for this compound is its formation from AFB1 through hydroxylation, a reaction mediated by cytochrome P450 enzymes such as CYP3A4. researchgate.netiarc.fr This conversion is largely viewed as a detoxification step. mdpi.com However, evidence suggests that AFQ1 is not a terminal, inert product. Research into its subsequent metabolic fate has been limited, leaving significant gaps in our understanding of its complete biotransformation.

An early but pivotal study using rat liver microsomal preparations demonstrated that the metabolism of AFQ1 is more complex than previously thought. nih.gov The research revealed that AFQ1 can be further metabolized through multiple routes. Notably, in the presence of the cofactor NADPH, AFQ1 could be converted back into its more toxic precursor, AFB1, while also forming other, more polar unidentified metabolites. nih.gov The biotransformation of AFQ1 even occurred in the absence of NADPH, yielding a different unidentified metabolite. nih.gov

These findings indicate that the metabolic pathway of AFQ1 is bidirectional and branches into unknown downstream products. The potential for retro-conversion of AFQ1 back to AFB1 raises questions about whether AFQ1 could act as a metabolic reservoir for the parent toxin under certain physiological conditions. Elucidating the identity of the other polar metabolites is crucial for a complete toxicological assessment. Future research employing advanced metabolomics and isotopic labeling studies is necessary to map these uncharted pathways, identify the enzymes involved, and understand the factors that govern the metabolic switching between detoxification and potential re-activation.

Table 2: Known and Unidentified Metabolic Conversions of this compound

| Metabolic Process | Description | Status of Elucidation | Reference |

|---|---|---|---|

| Formation from AFB1 | Hydroxylation of Aflatoxin B1 (AFB1) to form this compound (AFQ1), mediated by CYP450 enzymes (e.g., CYP3A4). | Well-established detoxification pathway. | mdpi.commdpi.comiarc.fr |

| Retro-conversion to AFB1 | Metabolism of AFQ1 back to AFB1. This process was observed to be dependent on the presence of NADPH. | Identified, but the specific enzymes and physiological relevance remain poorly understood. | nih.gov |

| Formation of Unidentified Polar Metabolites | Conversion of AFQ1 into more polar compounds, a process also dependent on NADPH. | Observed, but the chemical structures and biological activities of these metabolites are unknown. | nih.gov |

| NADPH-Independent Metabolism | Biotransformation of AFQ1 into an unidentified metabolite in the absence of NADPH. | Observed, but the pathway, enzyme(s), and product remain completely unidentified. | nih.gov |

Advanced Computational Modeling and Bioinformatics for this compound Enzyme Interactions

Understanding the interaction between this compound and biological macromolecules is key to deciphering its mechanism of action. Advanced computational methods, including molecular docking and molecular dynamics (MD) simulations, provide powerful in silico tools to investigate these interactions at an atomic level. tandfonline.com These approaches can predict the binding affinity and stability of the AFQ1-enzyme complex, offering insights that complement and guide wet-laboratory experiments.

A significant application of these techniques has been in exploring the endocrine-disrupting potential of aflatoxins. researchgate.net An integrative study performed molecular docking and MD simulations to examine the binding affinity of both AFB1 and its metabolite AFQ1 with human estrogen receptors (ERα and ERβ). researchgate.net The simulations calculated the free energies of binding and estimated equilibrium dissociation constants, demonstrating that AFQ1 can indeed interact with both estrogen receptor subtypes. researchgate.net This computational evidence suggests that AFQ1, despite being a "detoxified" metabolite, may still possess biological activity by interfering with crucial signaling pathways.

Bioinformatics tools are also essential for analyzing large-scale biological data generated from aflatoxin exposure studies. nih.gov By analyzing transcriptomic data, for example, researchers can identify genes that are differentially expressed upon exposure to AFQ1, and pathway analysis can then connect these genes to specific biological processes. researchgate.net Future research will likely see an expanded use of these computational models to screen for other potential protein targets of AFQ1 and to predict how genetic variations (polymorphisms) in metabolic enzymes might alter an individual's AFQ1 metabolism.

Systems Biology Approaches to this compound Metabolism and Detoxification

Systems biology offers a holistic framework to understand the complex network of interactions that occur following exposure to a xenobiotic like this compound. Instead of studying components in isolation, this approach integrates multiple layers of biological information to construct a comprehensive model of a biological system's response. researchgate.netresearchgate.net

A pioneering study on the endocrine-disrupting effects of aflatoxins exemplifies the power of a systems biology approach for AFQ1 research. researchgate.net This work did not rely on a single line of evidence but integrated data from several sources:

Computational Chemistry: Molecular docking and simulations were used to establish a physical interaction between AFQ1 and estrogen receptors. researchgate.net

Transcriptomics: Analysis of differential gene expression in liver cells exposed to AFB1 (the precursor to AFQ1) revealed changes in gene activity. researchgate.net

Pathway Analysis: Gene ontology (GO) analysis highlighted an overlap in the biological processes affected by both aflatoxin and the synthetic estrogen, ethinylestradiol. researchgate.netresearchgate.net

Network Biology: Protein-protein interaction (PPI) network analysis demonstrated that estrogen-responsive targets were significantly involved in the regulatory networks following aflatoxin exposure. researchgate.netresearchgate.net

Integration of Multi-Omics Data for Comprehensive this compound Research

The future of this compound research lies in the integration of multiple "omics" datasets to build a complete picture of its biological impact. mdpi.com Each omics technology provides a snapshot of a different level of cellular function, and their combination allows for a comprehensive, systems-level understanding. The primary omics fields relevant to AFQ1 research include genomics, transcriptomics, proteomics, and metabolomics.

Genomics can identify genetic polymorphisms in enzymes (like CYP450s) that may influence the rate of AFQ1 formation and subsequent metabolism, explaining inter-individual variability in susceptibility.

Transcriptomics , as demonstrated in systems biology studies, reveals which genes are turned on or off in response to AFQ1, pointing to the cellular pathways being affected. researchgate.netresearchgate.net

Proteomics can identify and quantify changes in the abundance of proteins, including the enzymes directly involved in AFQ1 metabolism or downstream proteins affected by its signaling activities. mdpi.com

Metabolomics is used to identify and quantify small-molecule metabolites, which can uncover the unknown downstream products of AFQ1 biotransformation and identify specific biomarkers of exposure. nih.gov

A truly comprehensive approach involves linking data across these layers. uga.edu For instance, a genomic finding of a polymorphism in a metabolizing enzyme could be linked to transcriptomic data showing altered gene expression, proteomic data showing different enzyme levels, and metabolomic data showing a changed profile of AFQ1 and its derivatives. One study has already used metabolomic fingerprinting to discriminate between pregnant women with and without aflatoxin exposure, finding significant alterations in amino acid biosynthesis pathways. nih.gov Applying such integrated multi-omics strategies specifically to AFQ1 will be crucial for elucidating its complete metabolic network, identifying sensitive biomarkers, and fully characterizing its role in the pathophysiology of aflatoxicosis.

Table 3: Application of Multi-Omics Technologies in Aflatoxin Research

| Omics Technology | Area of Investigation | Potential Application for AFQ1 | Reference |

|---|---|---|---|

| Genomics | Analysis of an organism's complete set of DNA. | Identifying genetic variants in CYP450 or other enzymes that alter AFQ1 production or clearance rates. | mdpi.com |

| Transcriptomics | Study of the complete set of RNA transcripts (the transcriptome). | Revealing changes in gene expression and identifying cellular pathways (e.g., estrogen signaling) affected by AFQ1. | researchgate.netresearchgate.net |

| Proteomics | Large-scale study of proteins, their structures, and functions. | Quantifying levels of metabolizing enzymes and identifying protein targets that interact with AFQ1. | mdpi.com |

| Metabolomics | Study of the complete set of small-molecule metabolites. | Discovering previously unidentified metabolites of AFQ1 and establishing specific biomarkers of exposure and effect. | nih.gov |

| Multi-Omics Integration | Combining data from two or more omics studies. | Creating a comprehensive model of AFQ1's biological impact, from genetic predisposition to metabolic outcome. | researchgate.netuga.edu |

Q & A

Q. What is the primary metabolic pathway of Aflatoxin B1 (AFB1) leading to Aflatoxin Q1 (AFQ1), and what experimental methods validate this pathway?

this compound is formed via the 3α-hydroxylation of AFB1 in human liver microsomes, a critical detoxification route. This reaction is catalyzed by cytochrome P450 enzymes (CYP3A4/CYP1A2). Methodological validation involves:

Q. How does AFQ1's structure differ from AFB1, and what analytical techniques are used to distinguish them?

AFQ1 is characterized by a hydroxyl group at the 3α-position, reducing its toxicity compared to AFB1. Structural differentiation requires:

Q. What is the biological significance of AFQ1 in detoxification mechanisms, and how is this assessed in hepatic models?

AFQ1 is less mutagenic than AFB1 due to reduced epoxidation potential. Key assessment methods include:

- Ames test : Comparing mutagenicity of AFB1 and AFQ1 in Salmonella typhimurium strains (e.g., TA98, TA100) with rat liver S9 activation .

- DNA adduct quantification : Measuring AFQ1’s ability to form adducts (e.g., via -postlabeling) relative to AFB1’s carcinogenic 8,9-epoxide .

Advanced Research Questions

Q. What experimental challenges arise in detecting AFQ1 in biological matrices, and how are they addressed?

AFQ1’s low abundance in biological samples (e.g., urine, blood) necessitates:

- Affinity chromatography : Using monoclonal antibodies (e.g., IgM anti-aflatoxin) to isolate AFQ1 from complex matrices .

- Ultra-sensitive LC-MS/MS : Employing multiple reaction monitoring (MRM) with limits of detection (LOD) < 0.1 ng/mL .

- Validation with isotopically labeled standards : -AFQ1 as an internal standard to correct for matrix effects .

Q. How do conflicting data on AFQ1’s role in detoxification versus activation pathways inform risk assessment models?

Some studies suggest AFQ1 may undergo secondary oxidation to reactive intermediates. Resolving contradictions involves:

Q. What in vitro and in vivo models best replicate AFQ1’s metabolic fate in humans, and what are their limitations?

Q. How do hydroxylation patterns of AFQ1 compare to other aflatoxin metabolites (e.g., M1, P1) in terms of carcinogenic potential?

AFQ1’s 3α-hydroxylation contrasts with M1’s 4-hydroxyl and P1’s 9,10-dihydro-8-hydroxy groups. Comparative analysis uses:

- Molecular docking : Simulating adduct formation with DNA bases (e.g., guanine) to predict carcinogenicity .